(R)-2-(1-aMinoethyl)-4-chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFZQZUBQSKDM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Significance and Enantiomer Distinction
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. (R)-2-(1-Aminoethyl)-4-chlorophenol and its mirror image, (S)-2-(1-aminoethyl)-4-chlorophenol, are enantiomers. sigmaaldrich.com Although they share the same chemical formula and connectivity of atoms, their spatial arrangement differs, leading to distinct interactions with other chiral molecules, such as enzymes and receptors in biological systems.
The (R)-configuration at the stereocenter, the carbon atom bonded to the amino group, the ethyl group, the phenyl ring, and a hydrogen atom, is designated based on the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is crucial for its application as a chiral auxiliary or a starting material in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer. The separation of the (R)- and (S)-enantiomers from a racemic mixture (a mixture containing equal amounts of both) is a critical step and can be achieved through techniques like chiral resolution. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1228571-53-6 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.63 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
This data is compiled from publicly available sources. sigmaaldrich.comchemicalbook.comchemscene.comchemdad.com
Overview of Academic Research Trajectories for Chiral Aminophenols
Racemic Synthesis Routes for 2-(1-aminoethyl)-4-chlorophenol
Racemic synthesis, producing an equal mixture of both (R) and (S) enantiomers, often represents the initial and more straightforward approach to novel compounds. These methods provide the foundational framework upon which more complex enantioselective syntheses are built.
Reduction of Nitro-Precursors (e.g., 4-chloro-2-nitrophenol)
A common strategy for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol. In the case of 2-(1-aminoethyl)-4-chlorophenol, a plausible precursor is 4-chloro-2-(1-nitroethyl)phenol. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis.
Various reducing agents can be employed for this purpose. Catalytic hydrogenation using metals like palladium on carbon (Pd/C) or platinum oxide is a clean and efficient method. researchgate.net Other methods include the use of metal powders like iron, zinc, or tin in acidic media. prepchem.commdpi.com For instance, the reduction of 4-chloro-2-nitrophenol (B165678) to 2-amino-4-chlorophenol (B47367) can be achieved with iron filings in the presence of a small amount of hydrochloric acid. prepchem.com A similar reduction of a nitro group to an amine can also be accomplished using sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.gov
A related approach involves the synthesis of 2-chloro-4-aminophenol from p-nitrophenol. This is achieved by first chlorinating p-nitrophenol to yield 2-chloro-4-nitrophenol, followed by reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride (B1173362) hexahydrate. google.com
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 4-chloro-2-nitrophenol | Iron filings, Hydrochloric acid | 2-amino-4-chlorophenol | prepchem.com |
| 2-chloro-4-nitrophenol | Hydrazine hydrate, Activated carbon, Ferric trichloride hexahydrate | 2-chloro-4-aminophenol | google.com |
| p-nitrophenol | Pd@ZIF-8 | p-aminophenol | researchgate.net |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a versatile technique used in the synthesis of amines. One common pathway is the reductive amination of a ketone. For the synthesis of 2-(1-aminoethyl)-4-chlorophenol, this would involve the reaction of 2'-hydroxy-5'-chloroacetophenone with an ammonia (B1221849) source in the presence of a reducing agent.
Commonly used reducing agents for this transformation include hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel catalyst. The reaction is typically carried out under pressure. This method directly converts the ketone functionality into the desired primary amine.
Another catalytic hydrogenation approach involves the reduction of an oxime precursor. The starting ketone, 2'-hydroxy-5'-chloroacetophenone, can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. Subsequent reduction of this oxime, for instance by catalytic hydrogenation, yields the target amine. Raney nickel or platinum oxide are effective catalysts for this reduction.
| Starting Material | Reagents | Intermediate | Product | Reference |
| 3-hydroxyacetophenone | Methanolic ammonia, Raney nickel, H₂ | - | 3-(1-aminoethyl)phenol | |
| 2-hydroxyacetophenone | Ammonia/Ammonium (B1175870) salts, NaBH₃CN or H₂/Pd/C | - | 2-(1-aminoethyl)phenol |
Multi-Step Conversions from Aromatic Starting Materials
The synthesis of 2-(1-aminoethyl)-4-chlorophenol can also be achieved through multi-step sequences starting from simpler aromatic compounds. The order of reactions is critical to ensure the correct substitution pattern on the aromatic ring. lumenlearning.com
A potential synthetic route could begin with 4-chlorophenol (B41353). Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group at the 2-position, yielding 2'-hydroxy-5'-chloroacetophenone. As described previously, this ketone can then be converted to the racemic amine via reductive amination or through the formation and subsequent reduction of the corresponding oxime.
The strategic introduction of functional groups is a cornerstone of organic synthesis. chegg.com For instance, starting with a different aromatic precursor might require a different sequence of reactions to arrive at the same intermediate. The directing effects of the substituents on the aromatic ring (ortho, para, or meta directing) must be carefully considered at each step. lumenlearning.com
Enantioselective Synthesis of this compound
The biological importance of this compound necessitates synthetic methods that can produce this specific enantiomer in high purity. Enantioselective synthesis aims to directly form the desired stereoisomer, avoiding the need for resolving a racemic mixture.
Chiral Catalysis (e.g., Asymmetric Hydrogenation, Chiral Ligand-Mediated Reactions)
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. This technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other.
For the synthesis of this compound, the asymmetric hydrogenation of the corresponding imine, formed from 2'-hydroxy-5'-chloroacetophenone, is a viable approach. Ruthenium complexes bearing chiral diamine ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective for the asymmetric transfer hydrogenation of ketones and imines. researchgate.netajchem-b.com Similarly, rhodium catalysts with chiral phosphine ligands have shown great success in the asymmetric hydrogenation of various prochiral substrates. ajchem-b.com The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. rsc.orgrsc.org
Chiral auxiliary-based methods also provide a route to enantiopure products. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, this compound itself has been utilized as a chiral auxiliary in the synthesis of other molecules. researchgate.net
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features | Reference |
| Asymmetric Hydrogenation | Chiral Ruthenium/Diamine Catalysts | Dibenzo-oxazepine/thiazepine/azepine derivatives | Chiral amines | Up to 99% yield and 99% ee | ajchem-b.com |
| Asymmetric Hydroamination | Copper(I) Hydride with (R,R)-Ph-BPE ligand | Internal cis-cyclic alkenes | 4-Amino-1,2,3,4-tetrahydroquinolines | High enantioselectivity | nih.gov |
| Asymmetric Allylic Alkylation | Chiral Palladium/Diiminophosphorane Complexes | rac-1,3-diphenylprop-2-enyl acetate | Chiral malonates | Moderate to good enantioselectivity | researchgate.net |
| Asymmetric C-H Amination | Chiral Ruthenium Catalyst | N-benzoyloxycarbamates | Chiral β-amino alcohols | Up to 99% yield and 99% ee | sciengine.com |
Biocatalytic Transformations (e.g., ω-Transaminases in Chiral Amine Biosynthesis)
Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral amines. nih.gov Enzymes, particularly ω-transaminases (ω-TAs), are highly stereoselective and operate under mild reaction conditions. mdpi.com
ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.com For the synthesis of this compound, a prochiral ketone, 2'-hydroxy-5'-chloroacetophenone, can be aminated using an (R)-selective ω-transaminase. The choice of the enzyme and the amine donor (e.g., isopropylamine, D-alanine) is critical for the success of the reaction. nih.gov
Researchers have successfully identified and engineered ω-transaminases to improve their activity and substrate scope. For instance, a study identified a potent (R)-selective ω-transaminase from Arthrobacter sp. for the synthesis of a structurally similar compound, (R)-2-(1-aminoethyl)-4-fluorophenol. nih.gov The reaction conditions, such as pH and temperature, are optimized to maximize the enzyme's activity and selectivity. Protein engineering has also been employed to create ω-transaminase variants with enhanced capabilities for synthesizing bulky chiral amines. researchgate.netnih.gov
| Enzyme Type | Substrate | Product | Key Findings | Reference |
| (R)-selective ω-Transaminase (from Arthrobacter sp.) | 2'-hydroxy-4'-fluoroacetophenone | (R)-2-(1-aminoethyl)-4-fluorophenol | Optimal temperature 35-40 °C, pH 8.0 | nih.gov |
| Engineered (S)-ω-Transaminases | 2-hydroxyacetophenone | (R)-4-(1-Aminoethyl)phenol | >99% ee and 95% conversion in 24 hours | |
| (R)-selective ω-Transaminase (from Fusarium oxysporum) | 1-(3-chlorophenyl)ethanamine (kinetic resolution) | Enantiopure amine | Effective for kinetic resolution of various amines | mdpi.com |
Chiral Auxiliary and Chiral Pool Strategies
The synthesis of enantiomerically pure compounds like this compound often relies on asymmetric synthesis, a cornerstone of modern organic chemistry. Two powerful strategies in this domain are the use of chiral auxiliaries and the chiral pool. studysmarter.co.uk
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netyork.ac.uk After the desired stereocenter is created, the auxiliary is removed for potential recycling. york.ac.uk The auxiliary functions by creating a chiral environment that forces the reaction to proceed with a high degree of diastereoselectivity. researchgate.net Common characteristics of an effective chiral auxiliary include being readily available in both enantiomeric forms, easy to attach and remove, and capable of inducing high stereoselectivity. york.ac.uk
While a specific, detailed synthesis of this compound using a chiral auxiliary is not prominently documented in peer-reviewed literature, the synthesis of structurally similar compounds provides a clear blueprint. For instance, a patented method describes the synthesis of (R)-2-(1-Aminoethyl)-4-fluoroaniline through the chiral auxiliary-assisted reduction of a corresponding ketimine. This approach typically involves the formation of an imine from the precursor ketone, which is then derivatized with a chiral auxiliary. The resulting diastereomeric intermediate is then reduced, and subsequent removal of the auxiliary yields the enantiomerically enriched amine. Evans' oxazolidinones and camphor-derived auxiliaries are among the most successfully applied auxiliaries in asymmetric synthesis for reactions like alkylations and aldol (B89426) reactions. researchgate.netnih.gov
The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. studysmarter.co.ukresearchgate.net This approach leverages the inherent chirality of these starting materials, which is incorporated into the final target molecule, often through a series of chemical transformations. d-nb.info While this is a powerful and economical approach, it may require a multi-step sequence to convert the chiral pool material into the desired product. d-nb.info For the synthesis of chiral aminoethylphenols, a plausible chiral pool starting material could be a natural amino acid like L-alanine, which possesses the required (S)-stereocenter that could be transformed into the (R)-center of the target compound through appropriate chemical manipulation, though specific industrial routes are proprietary.
Diastereoselective Approaches
Diastereoselective synthesis is a fundamental strategy for creating specific stereoisomers. In the context of synthesizing chiral amines, this approach often involves reacting a prochiral substrate with a chiral reagent or auxiliary to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. york.ac.uk
A common diastereoselective approach is the reduction of a chiral N-substituted imine. For example, a ketone precursor to this compound, 2-acetyl-4-chlorophenol, could be reacted with a chiral amine to form a chiral imine or ketimine. The C=N double bond in this intermediate can then be reduced. The stereochemistry of the chiral amine used as a reagent directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the product. Subsequent cleavage of the N-substituent would yield the desired enantiomerically enriched primary amine.
Another powerful diastereoselective method is the formation of diastereomeric salts. A racemic mixture of 2-(1-aminoethyl)-4-chlorophenol can be reacted with a chiral acid, such as (S)-(+)-camphor-10-sulfonic acid, to form two different diastereomeric salts. These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to "crack" the salt, liberating the enantiomerically pure amine. This classical resolution technique has been effectively used to isolate the (S)-enantiomer of the related 3-(1-Aminoethyl)phenol with high enantiomeric excess.
| Method | Description | Key Feature | Illustrative Example (Analogue) |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Forms separable diastereomeric intermediates. | (R)-2-(1-Aminoethyl)-4-fluoroaniline synthesis via auxiliary-assisted reduction. |
| Diastereomeric Salt Resolution | Separation of enantiomers by forming salts with a chiral resolving agent. | Different physical properties of diastereomeric salts allow separation. | Resolution of racemic 3-(1-Aminoethyl)phenol using (S)-(+)-camphor-10-sulfonic acid. |
Synthesis of Structurally Related Chiral 2-Aminoethylphenols
The methodologies developed for structurally related chiral 2-aminoethylphenols are highly relevant for the synthesis of the title compound. These strategies often focus on the asymmetric reduction of prochiral ketones or the reductive amination of these ketones.
A prominent example is the synthesis of (R)-2-(1-aminoethyl)phenol. This can be achieved through the asymmetric hydrogenation of the precursor ketone, 2-hydroxyacetophenone. This reaction employs a chiral catalyst, such as a ruthenium complex ligated with (R)-BINAP ((R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve high enantioselectivity. The choice of solvent and reaction conditions is critical for maximizing both yield and enantiomeric excess (ee).
Reductive amination is another powerful, one-pot procedure. For the synthesis of 3-(1-Aminoethyl)phenol, an industrial method involves the reaction of 3-hydroxyacetophenone with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst such as Raney nickel. To achieve enantioselectivity, this reaction can be adapted by using a chiral catalyst or by forming a chiral imine intermediate in situ.
| Starting Material | Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| 2-Hydroxyacetophenone | Asymmetric Hydrogenation | (R)-BINAP-Ru complex, H₂ | (R)-2-(1-Aminoethyl)phenol | >90% | |
| 3-Hydroxyacetophenone | Reductive Amination | Raney Nickel, H₂, NH₃ | 3-(1-Aminoethyl)phenol (racemic) | N/A |
Regio- and Enantioselective Functionalization
Modern synthetic chemistry has seen significant advances in catalytic regio- and enantioselective reactions that can, in principle, be applied to the synthesis of chiral aminoethylphenols. These methods offer high atom economy and efficiency.
One such strategy is the palladium-catalyzed enantioselective functionalization of C-H bonds. mdpi.com This allows for the direct conversion of a C-H bond into a new functional group with control over stereochemistry. While not yet reported for the direct synthesis of the title compound, these methods are powerful tools for creating complex chiral molecules.
Copper-catalyzed hydroamination represents another advanced strategy. A reported CuH-catalyzed protocol achieves the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov This reaction proceeds through a hydrocupration step where the regioselectivity is controlled by a chiral ligand, enabling the formation of a β-cuprated species that then reacts with an aminating agent. nih.gov Adapting such a methodology to a suitable phenolic precursor could provide a novel and direct route to chiral aminoethylphenols.
Derivatization Pathways for Analogues
The chiral 2-aminoethylphenol scaffold is not only a target for synthesis but also a starting point for the creation of diverse analogues with new functionalities. Derivatization of the amine or phenol (B47542) groups can lead to a wide range of compounds with potential applications in catalysis or as molecular sensors.
A notable example is the derivatization of 2-[(1R)-1-aminoethyl]phenol to create a chiral solvating agent (CSA) for use in NMR spectroscopy. mdpi.com The reaction of the primary amine with benzoyl isothiocyanate yields a thiourea (B124793) derivative (1-TU). mdpi.com This new molecule has been shown to be an effective CSA for determining the absolute configuration of N-3,5-dinitrobenzoyl (N-DNB) derivatives of amino acids. The 2-hydroxyphenyl group of the CSA plays a crucial role through hydrogen bonding and π-π interactions, which allows it to differentiate between the enantiomers of the analyte in the NMR spectrum. mdpi.com This pathway highlights how the core structure can be modified to create valuable tools for stereochemical analysis.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming the presence of key functional groups, and verifying its atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous compounds like 4-chlorophenol and 2-amino-4-chlorophenol. chemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each type of proton in the molecule. The aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring would appear as a set of multiplets. The chiral center's proton (CH) would present as a quartet due to coupling with the adjacent methyl protons, while the methyl (CH₃) protons would appear as a doublet. The protons of the amine (NH₂) and hydroxyl (OH) groups typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. careerendeavour.com The spectrum would show three signals for the aliphatic carbons of the aminoethyl side chain and six distinct signals for the carbons of the chlorophenol ring, confirming the substitution pattern. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Cl). organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -CH(NH₂)CH₃ | ~1.45 | Doublet (d) | -CH(NH₂)CH₃ | ~23 |
| -CH(NH₂)CH₃ | ~4.10 | Quartet (q) | -CH(NH₂)CH₃ | ~55 |
| Ar-H (C3-H) | ~7.15 | Doublet (d) | Ar-C (C3) | ~129 |
| Ar-H (C5-H) | ~7.10 | Double-doublet (dd) | Ar-C (C5) | ~128 |
| Ar-H (C6-H) | ~6.80 | Doublet (d) | Ar-C (C6) | ~117 |
| -NH₂ | ~1.90 | Broad Singlet (br s) | Ar-C-Cl (C4) | ~125 |
| -OH | ~5.50 | Broad Singlet (br s) | Ar-C-CH (C2) | ~126 |
| Ar-C-OH (C1) | ~152 |
Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound. For non-volatile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are standard. acdlabs.com
In positive-ion ESI-MS, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given the molecular formula C₈H₁₀ClNO, the monoisotopic mass is 171.04. sigmaaldrich.com Therefore, the primary ion peak would appear at an m/z (mass-to-charge ratio) of approximately 172.0. A key diagnostic feature would be the presence of an [M+H+2]⁺ isotopic peak at m/z 174.0, with an intensity roughly one-third of the [M+H]⁺ peak, which is characteristic of compounds containing a single chlorine atom.
Tandem mass spectrometry (ESI-MS/MS) is used to further confirm the structure through controlled fragmentation. researchgate.netoregonstate.edu The protonated molecular ion (m/z 172.0) is selected and fragmented. A probable and diagnostically significant fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a methyl radical (•CH₃), producing a major fragment ion.
Table 2: Predicted ESI-MS and ESI-MS/MS Fragmentation Data
| Analysis | Predicted Ion | Predicted m/z | Remark |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 172.0 | Protonated molecular ion (³⁵Cl isotope) |
| ESI-MS | [M+H+2]⁺ | 174.0 | Isotopic peak due to ³⁷Cl |
| ESI-MS/MS | [M+H - CH₃]⁺ | 157.0 | Fragment from alpha-cleavage (loss of methyl radical) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.comvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. wpmucdn.commsu.edu
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500–3200 (broad) | O-H Stretch | Phenolic -OH |
| 3400–3250 (two bands) | N-H Stretch | Primary Amine -NH₂ |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 3000–2850 | C-H Stretch | Aliphatic C-H |
| 1620–1580 | N-H Bend (Scissoring) | Primary Amine -NH₂ |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| 850–750 | C-Cl Stretch | Aryl Chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is dominated by the chlorophenol chromophore. Based on data for 4-chlorophenol, characteristic absorption maxima (λₘₐₓ) are expected around 225 nm and 280 nm, corresponding to π→π* electronic transitions within the substituted benzene ring. researchgate.netbioline.org.br
Chromatographic Techniques for Enantiomeric Purity and Purity Analysis
Chromatographic methods are essential for separating the target compound from impurities and, crucially, for quantifying its enantiomeric purity.
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound, separating it from starting materials, by-products, or degradants. A method adapted from the analysis of the closely related compound 2-amino-4-chlorophenol is suitable for this purpose. researchgate.net
Table 4: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Water:Acetonitrile:Acetic Acid (e.g., 70:30:1 v/v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: For LC-MS compatibility, a volatile acid like formic acid would replace acetic acid. sielc.com
Enantiomeric Excess (ee) Determination: To separate and quantify the (R) and (S) enantiomers, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz The separation is based on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. libretexts.org Key interaction mechanisms include hydrogen bonding, π-π interactions, and steric hindrance. sigmaaldrich.comsigmaaldrich.com Common CSPs for separating chiral amines include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases. The resulting chromatogram allows for the calculation of enantiomeric excess (% ee), a critical quality attribute.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve dramatically faster analysis times, superior resolution, and increased sensitivity. lcms.cz An established HPLC method can be systematically transferred to a UPLC system to enhance throughput in a quality control environment. chromatographyonline.com
The method transfer process involves using a UPLC column with the same stationary phase chemistry (e.g., C18) but with smaller particles (e.g., 1.7 µm). To maintain the separation's selectivity, parameters such as flow rate, injection volume, and the gradient profile must be geometrically scaled to account for the different column dimensions and system volumes. This ensures that the chromatographic profile remains consistent while analysis time is significantly reduced.
Chiral Chromatography (e.g., Chiral Stationary Phases)
Chiral chromatography is a cornerstone technique for the analysis and purification of this compound, enabling the separation of its enantiomers. This is most effectively achieved through the use of High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP).
The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com For a successful chiral separation to occur, there must be at least three points of interaction between the analyte and the CSP, a principle often referred to as the "three-point interaction model". mdpi.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.commdpi.com
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are widely used and have been found to be effective for separating a broad range of chiral compounds. csfarmacie.cz Columns such as Chiralpak IA or IB, which are based on polysaccharide derivatives, are utilized for the enantiomeric separation of compounds structurally similar to this compound. The selection of the mobile phase is critical and is optimized to achieve the best resolution between the enantiomers. Other types of CSPs that function based on different interaction mechanisms are also prevalent in chiral separations. eijppr.commdpi.com
Table 1: Common Types of Chiral Stationary Phases (CSPs) and Their Mechanisms
| CSP Type | Chiral Selector Examples | Primary Interaction Mechanism(s) |
|---|---|---|
| Polysaccharide-Based | Cellulose and amylose derivatives (e.g., carbamates, esters) | Hydrogen bonding, π-π interactions, steric inclusion into chiral cavities. mdpi.comcsfarmacie.cz |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking. eijppr.comlibretexts.org |
| Protein-Based | α1-acid glycoprotein (B1211001) (AGP), Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions within the protein's chiral binding sites. eijppr.commdpi.com |
| Cyclodextrin-Based | β-Cyclodextrin, γ-Cyclodextrin | Inclusion of the analyte (or part of it) into the chiral cavity of the cyclodextrin. eijppr.comcsfarmacie.cz |
| Chiral Crown Ethers | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Complexation primarily with primary amino groups via hydrogen bonding. eijppr.comresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical tool, but its application to polar compounds like this compound is limited due to their low volatility and potential for thermal degradation. sigmaaldrich.com The presence of active hydrogen atoms in the phenolic hydroxyl (-OH) and primary amino (-NH2) groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
Derivatization achieves this by replacing the active hydrogens with nonpolar functional groups. sigmaaldrich.com This process not only enhances volatility but also improves chromatographic peak shape and, in some cases, detector sensitivity. researchgate.net
Common derivatization strategies applicable to the functional groups present in this compound include:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with both hydroxyl and amino groups to form tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and stable than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com
Acylation/Alkylation: The phenolic group can be converted into an ether or ester. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) creates a pentafluorobenzyl ether, which is highly responsive to an electron capture detector (ECD), thereby enhancing sensitivity. epa.gov Similarly, reaction with diazomethane (B1218177) would yield a methylated phenol (anisole). epa.gov
Table 2: Selected Derivatization Reagents for GC Analysis of Phenols and Amines
| Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed | Key Advantages |
|---|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | tert-butyldimethylsilyl (TBDMS) | Forms stable, volatile derivatives. sigmaaldrich.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -SH | Trimethylsilyl (TMS) | Common silylation reagent, though derivatives can be moisture-sensitive. sigmaaldrich.com |
| Pentafluorobenzyl Bromide | PFBBr | Phenolic -OH | Pentafluorobenzyl (PFB) ether | Enhances volatility and provides high sensitivity with an Electron Capture Detector (ECD). epa.gov |
Advanced Analytical Derivatization Strategies
Derivatization is not only a prerequisite for GC analysis but also a sophisticated strategy to overcome challenges in modern analytical chemistry, from enhancing chromatographic separation to enabling highly selective sample preparation and improving mass spectrometric detection.
Derivatization for Enhanced Chromatographic Separation and Detection
Chemical derivatization can significantly improve the performance of chromatographic separations by altering the chemical properties of an analyte. One key advantage is the ability to introduce a chromophoric or fluorophoric tag, which enhances detection sensitivity, especially for analytes lacking a strong native chromophore. libretexts.org
Furthermore, derivatization can be used to convert enantiomers into diastereomers by reacting the racemic mixture with a pure chiral derivatizing agent (CDA). libretexts.org These resulting diastereomers have different physical properties and can be separated on standard, non-chiral stationary phases, simplifying method development. libretexts.orgresearchgate.net For example, (R)-2-(1-aminoethyl)phenol, a compound structurally analogous to the target analyte, has been used as a chiral derivatizing agent itself to form diastereomers with organophosphorus nerve agents, allowing for their separation and analysis using standard reverse-phase LC-MS/MS. nih.gov This highlights the potential of the aminoethyl phenol structure in derivatization strategies designed to induce separability.
Derivatization for Molecularly Imprinted Solid Phase Extraction (MISPE) Applications
Molecularly Imprinted Solid Phase Extraction (MISPE) is a highly selective sample preparation technique that uses molecularly imprinted polymers (MIPs) as sorbents. However, creating effective MIPs for small molecules with limited functional groups, such as chlorophenols, can be challenging due to weak and non-specific interactions during the imprinting process. sigmaaldrich.comnih.gov
A novel strategy to overcome this limitation involves derivatizing the template molecule before polymerization. This approach was successfully demonstrated for 2-chlorophenol (B165306) (2-CP). sigmaaldrich.comnih.govresearchgate.net By derivatizing 2-CP with 4-amino-anti-pyrine (4-AAP), the resulting molecule (2-CP-4-AAP) was larger and possessed more functional groups available for interaction with the polymer matrix. sigmaaldrich.comnih.gov A MIP created using this derivatized template showed vastly superior recognition ability and selectivity compared to a MIP imprinted with the underivatized 2-CP. sigmaaldrich.comnih.govresearchgate.net This strategy allows for the creation of highly selective binding sites tailored to the derivatized form of the analyte, leading to cleaner extracts and significantly lower detection limits. nih.govresearchgate.net
Table 3: Comparison of MISPE Methods for 2-Chlorophenol (2-CP)
| Parameter | Method 1 (2-CP as Template) | Method 2 (2-CP-4-AAP as Template) |
|---|---|---|
| Template Molecule | 2-Chlorophenol (2-CP) | 4-AAP derivatized 2-CP (2-CP-4-AAP) |
| Selectivity | Low | High recognition for 2-CP-4-AAP |
| Detection Limit | 7.10 ng/L | 0.05 ng/L |
| Performance | Suffered from low selectivity. | Able to detect analyte in unspiked real water samples with full recovery. nih.govresearchgate.net |
Derivatization for Mass Spectrometric Analysis (e.g., Fixed-Charge Derivatization)
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the efficiency of ionization and the predictability of fragmentation are crucial for sensitive and reliable analysis. Fixed-charge derivatization is a powerful technique used to address these aspects. iupac.org This strategy involves chemically modifying an analyte to introduce a permanently charged group, such as a quaternary ammonium or sulfonium (B1226848) ion. iupac.orgnih.gov
This pre-existing charge offers several advantages:
Enhanced Ionization Efficiency: The permanent charge eliminates the need for the analyte to gain a proton or form an adduct during the electrospray ionization (ESI) process, leading to a stronger signal and improved sensitivity. msu.edu
Directed Fragmentation: The fixed charge can direct fragmentation pathways during tandem mass spectrometry (MS/MS). Upon collisional activation, the derivatized peptide or molecule often undergoes a characteristic and predictable fragmentation, such as the neutral loss of a specific part of the tag. msu.edu This predictable fragmentation is independent of the analyte's sequence or charge state and can be used to selectively identify derivatized compounds in a complex mixture. msu.edu
A notable example is the use of S,S'-dimethylthiobutanoylhydroxysuccinimide ester (DMBNHS) to modify the primary amine of lysine (B10760008) residues in peptides. The resulting sulfonium ion tag provides the fixed charge, and upon MS/MS analysis, it yields a characteristic neutral loss of dimethylsulfide, flagging the presence of a modified peptide and triggering further analysis to determine the modification site. msu.edu A similar strategy could be applied to the primary amine of this compound to improve its detection and characterization by mass spectrometry.
Molecular Interactions and Coordination Chemistry Research of R 2 1 Aminoethyl 4 Chlorophenol
Ligand Design and Coordination Properties of 2-(1-aminoethyl)-4-chlorophenol (B11744961) Derivatives
The design of ligands is a crucial first step in the synthesis of coordination complexes. The 2-(1-aminoethyl)-4-chlorophenol framework offers a combination of a phenolic oxygen, an amino nitrogen, and a chiral center, making it an attractive scaffold for creating polydentate ligands. These ligands can coordinate to metal ions in various ways, leading to complexes with diverse geometries and properties.
Synthesis and Characterization of Schiff Base Ligands Incorporating the 2-Aminoethyl-4-chlorophenol Moiety
Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. semanticscholar.org In the context of 2-aminoethyl-4-chlorophenol, its amino group can be reacted with various aldehydes to produce a range of Schiff base ligands. For instance, polydentate Schiff base ligands can be prepared by reacting 2-amino-4-chlorophenol (B47367) with compounds like benzil (B1666583) and 4-aminoantipyrine. semanticscholar.org These reactions typically involve equimolar amounts of the reactants and are often carried out in a solvent like methanol (B129727) with refluxing for several hours. semanticscholar.org
The resulting Schiff base ligands are then characterized using a variety of spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in confirming the formation of the Schiff base by identifying the characteristic C=N (azomethine) stretching vibration. ajgreenchem.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand in solution. ajgreenchem.comnih.gov Elemental analysis is also a fundamental technique used to confirm the empirical formula of the synthesized ligands. ajgreenchem.comrsc.org
Steric and Electronic Factors Influencing Ligand-Metal Interactions
The interaction between a ligand and a metal ion is governed by a combination of steric and electronic factors. nih.govrsc.org The bulky groups on the ligand can influence the coordination geometry around the metal center, while the electronic properties of the donor atoms affect the strength of the metal-ligand bond. nih.govrsc.orgresearchgate.net
In ligands derived from 2-aminoethyl-4-chlorophenol, the chlorine atom on the phenol (B47542) ring acts as an electron-withdrawing group, which can influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atom. The substituents on the aldehyde or ketone used to form the Schiff base also play a significant role. Bulky substituents can create steric hindrance, favoring the formation of complexes with lower coordination numbers or specific geometries. nih.gov Conversely, the electronic nature of these substituents can modulate the electron-donating ability of the imine nitrogen, thereby affecting the stability of the resulting metal complex. illinois.edu The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.net
Metal Complexation Studies
The synthesized Schiff base ligands derived from (R)-2-(1-aminoethyl)-4-chlorophenol can be used to form complexes with a variety of metal ions. These studies involve the synthesis of the metal complexes and their subsequent structural and physical characterization.
Synthesis and Structural Characterization of Metal Complexes (e.g., Copper(II) Complexes)
For example, copper(II) complexes with Schiff base ligands have been shown to adopt square planar or distorted square pyramidal geometries. researchgate.netresearchgate.net In these complexes, the ligand typically coordinates to the copper(II) ion through the phenolic oxygen and the imine nitrogen atoms. acs.org The remaining coordination sites can be occupied by other ligands, such as solvent molecules or anions from the copper salt. researchgate.net
Analysis of Nuclearity (e.g., Mono-, Tri-, Tetra-nuclear Species)
The nuclearity of a metal complex refers to the number of metal centers present in the molecule. Ligands derived from 2-aminoethyl-4-chlorophenol can lead to the formation of complexes with varying nuclearities, including mononuclear, dinuclear, trinuclear, and tetranuclear species. rsc.orgmdpi.com The final nuclearity is often influenced by the specific design of the ligand, the nature of the metal ion, and the reaction conditions. researchgate.netresearchgate.net
For instance, bidentate Schiff base ligands are more likely to form mononuclear complexes where one ligand coordinates to a single metal center. researchgate.net However, by designing ligands with multiple coordination sites or by using appropriate bridging ligands, it is possible to synthesize polynuclear complexes. mdpi.comresearchgate.net For example, alkoxo and phenoxo groups of Schiff base ligands can bridge metal atoms, leading to the formation of dinuclear or tetranuclear complexes. rsc.org The study of these polynuclear species is a rich area of research, as they often exhibit interesting magnetic and catalytic properties. mdpi.com
Investigation of Magnetic Properties in Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. When these polymers contain paramagnetic metal ions, such as copper(II) or iron(II), they can exhibit interesting magnetic properties. nih.govrsc.org The magnetic behavior of these materials is determined by the nature of the magnetic interactions between the metal centers, which are mediated by the bridging ligands. researchgate.net
The magnetic properties of coordination polymers based on 2-aminoethyl-4-chlorophenol derivatives can be investigated using techniques such as variable-temperature magnetic susceptibility measurements. These measurements can reveal whether the magnetic interactions between the metal ions are ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a cancellation of spins). mdpi.comresearchgate.net The strength of these interactions is dependent on factors such as the distance between the metal centers and the geometry of the bridging pathway. researchgate.net For example, strong antiferromagnetic coupling has been observed in dinuclear copper(II) complexes where the metal ions are bridged by phenoxide groups. mdpi.com By carefully designing the ligands, it is possible to create coordination polymers with specific magnetic properties, which could have applications in areas such as molecular magnetism and materials science. nih.govrsc.org
Non-Covalent Interactions in Supramolecular Assemblies
The supramolecular structure of this compound is anticipated to be a complex three-dimensional network stabilized by a combination of strong and weak non-covalent interactions. The presence of a hydroxyl group, an amino group, a chlorine atom, and an aromatic ring provides multiple sites for intermolecular bonding.
Hydrogen bonds are among the strongest non-covalent interactions and are expected to play a primary role in the crystal packing of this compound. The molecule possesses two hydrogen bond donor groups (the phenolic hydroxyl and the primary amine) and two acceptor sites (the oxygen of the hydroxyl group and the nitrogen of the amine). The chlorine atom can also act as a weak hydrogen bond acceptor.
In the solid state, it is likely that the hydroxyl and amino groups engage in extensive intermolecular hydrogen bonding. The phenolic hydroxyl group can act as a proton donor to the amino group of an adjacent molecule, forming a classic O-H···N hydrogen bond. Conversely, the amino group can donate its protons to the phenolic oxygen of neighboring molecules, resulting in N-H···O interactions. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. Theoretical studies on chlorophenols complexed with ammonia (B1221849) have shown that the intermolecular hydrogen bond is a dominant feature. acs.org
A hypothetical arrangement could involve a head-to-tail chain where the hydroxyl group of one molecule donates to the amino group of the next. Additionally, the second proton of the amino group could form a bifurcated hydrogen bond or interact with the phenolic oxygen or the chlorine atom of another molecule, leading to a more complex, three-dimensional network. The presence of multiple hydrogen bond donors and acceptors suggests the potential for the formation of well-defined hydrogen-bonded synthons, which are recurrent and predictable patterns of hydrogen bonds.
| Donor | Acceptor | Distance (Å) (Typical) | Angle (°) (Typical) | Interaction Type |
| O-H | N | 2.6 - 2.9 | 160 - 180 | Strong |
| N-H | O | 2.8 - 3.1 | 150 - 170 | Strong |
| N-H | Cl | 3.2 - 3.5 | 140 - 160 | Weak |
This table presents hypothetical data based on typical hydrogen bond geometries found in related crystal structures.
The chlorinated phenol ring in this compound is expected to participate in π-stacking interactions, which are attractive non-covalent forces between aromatic rings. These interactions contribute significantly to the stabilization of the crystal lattice. The nature of π-stacking can be either face-to-face (sandwich) or, more commonly, parallel-displaced. The substitution pattern on the aromatic ring influences the geometry and strength of these interactions. nih.gov
In the case of this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, along with the aminoethyl substituent, creates a polarized aromatic system. This polarization can favor parallel-displaced or T-shaped (edge-to-face) arrangements over a direct face-to-face stacking to minimize electrostatic repulsion. wikipedia.org These interactions would likely occur between the aromatic rings of molecules within the hydrogen-bonded networks, providing further cohesion. The interplay between strong hydrogen bonds and weaker π-stacking interactions is a common feature in the crystal engineering of aromatic compounds. rsc.org
| Interaction Type | Interplanar Distance (Å) (Typical) | Centroid-to-Centroid Distance (Å) (Typical) |
| Parallel-Displaced π-π | 3.3 - 3.8 | 4.0 - 5.5 |
| T-shaped (Edge-to-Face) | - | 4.5 - 5.5 |
This table presents hypothetical data based on typical π-stacking geometries.
In addition to hydrogen bonding and π-stacking, other weaker intermolecular forces are likely to be present in the crystal structure of this compound. Of particular interest is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The chlorine atom in the molecule, bonded to the aromatic ring, can exhibit a region of positive electrostatic potential on its outer surface (a σ-hole), allowing it to interact with electron-rich atoms like oxygen, nitrogen, or even another chlorine atom. nih.govnih.goviucr.org
| Interaction Type | Donor-Acceptor | Distance (Å) (Typical) | Angle (°) (Typical) |
| Halogen Bond | C-Cl···O | 3.0 - 3.4 | ~165 |
| Halogen Bond | C-Cl···N | 3.1 - 3.5 | ~165 |
| C-H···π | C-H···Ring Centroid | 2.5 - 2.9 (H to plane) | 140 - 170 |
This table presents hypothetical data based on typical weak intermolecular interaction geometries.
Theoretical and Computational Investigations of R 2 1 Aminoethyl 4 Chlorophenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of chemical phenomena.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as (R)-2-(1-aminoethyl)-4-chlorophenol, which has several rotatable single bonds, this process is extended to a conformational analysis to identify the various low-energy structures (conformers) it can adopt.
The key sources of conformational isomerism in this molecule are the rotation around the C-C bond of the aminoethyl side chain and the orientation of the phenolic hydroxyl (-OH) and amine (-NH2) groups. Computational studies on analogous compounds like 2-aminophenol (B121084) have shown that the relative orientation of these two groups is critical. researchgate.net Two primary conformers are typically considered: a cis form, where the hydroxyl group is directed toward the amine group, and a trans form, where it is directed away. researchgate.net The cis conformer is often stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen of the amine group. For this compound, this intramolecular interaction would create a stable, pseudo-cyclic conformation. DFT calculations using basis sets like 6-311++G(d,p) are employed to find the precise bond lengths, angles, and energies of these conformers. researchgate.net
Table 1: Representative Geometric Parameters for the Optimized cis-Conformer of this compound (Illustrative Data) This table presents typical data expected from a DFT/B3LYP optimization. Actual values would require a specific calculation.
| Parameter | Value |
| Bond Lengths (Å) | |
| O-H | 0.98 |
| N-H | 1.02 |
| C-Cl | 1.75 |
| C-O | 1.36 |
| C-N | 1.47 |
| **Bond Angles (°) ** | |
| C-O-H | 109.5 |
| C-C-N | 110.8 |
| C-C-Cl | 119.5 |
| Dihedral Angles (°) | |
| H-O-C-C | 0.5 |
| O-C-C-N | 4.2 |
DFT is also used to elucidate the electronic properties that govern a molecule's reactivity. Key descriptors include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. physchemres.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. bohrium.com
The Molecular Electrostatic Potential (MEP) surface is another vital descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, the MEP would show negative potential concentrated around the electronegative oxygen and chlorine atoms, as well as the nitrogen's lone pair, indicating sites susceptible to electrophilic attack. Positive regions would be found around the acidic phenolic and amine protons.
Table 2: Representative Electronic Properties of this compound from DFT Calculations (Illustrative Data) This table presents typical data based on calculations of similar phenolic compounds. bohrium.comwisc.edu Actual values would require a specific calculation.
| Property | Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability. |
DFT calculations are instrumental in mapping the pathways of chemical reactions. By locating the transition state (TS) structures—the highest energy point along a reaction coordinate—and calculating the associated activation energy (the energy barrier that must be overcome), chemists can predict reaction kinetics and understand mechanisms in detail. bohrium.com
For this compound, one could investigate various reactions, such as the oxidation of the aminophenol moiety, which is a common reaction for this class of compounds. bohrium.com A computational study would involve optimizing the geometries of the reactant, any intermediates, the transition states connecting them, and the final product. For example, in an oxidation reaction, DFT could be used to model the step-by-step process of hydrogen atom abstraction and subsequent transformation into a quinone-imine type species. bohrium.com This analysis provides a theoretical foundation for understanding its metabolic pathways or its behavior in synthetic reactions.
Table 3: Hypothetical Activation Energies for a Proposed Reaction Step (Illustrative Data) This table shows example data that would be generated from a transition state analysis.
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Hydrogen Abstraction from -OH | 15.2 | Energy barrier for the initial step of oxidation by a radical species. |
| Intramolecular Rearrangement | 9.8 | Energy barrier for a subsequent structural change to form a stable intermediate. |
DFT methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing a molecule. Calculations can determine vibrational frequencies (corresponding to peaks in Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms or functional groups. For instance, calculated vibrational frequencies can help assign the characteristic stretching modes for the O-H, N-H, and C-Cl bonds. Similarly, predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, are crucial for interpreting experimental NMR spectra. researchgate.net
Table 4: Representative Predicted Spectroscopic Data for this compound (Illustrative Data) This table presents typical data from DFT spectroscopic predictions. researchgate.net Actual values would require a specific calculation.
| Parameter | Predicted Value | Functional Group |
| Vibrational Frequencies (cm⁻¹) | ||
| ν(O-H) | 3550 | Phenolic Hydroxyl Stretch (H-bonded) |
| ν(N-H) | 3380 / 3310 | Amine Symmetric/Asymmetric Stretch |
| ν(C-Cl) | 1090 | Aryl-Chloride Stretch |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C-OH | 154.5 | Carbon attached to hydroxyl |
| C-Cl | 125.0 | Carbon attached to chlorine |
| C-N | 52.8 | Carbon attached to amine |
Molecular Dynamics Simulations for Solution Behavior and Conformational Space
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulates the motion of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior in a given environment, such as in a solvent like water.
For this compound, MD simulations would be particularly useful for understanding its behavior in solution. Such simulations could reveal:
Solvation Structure: How water molecules arrange around the solute, forming hydrogen bonds with the polar -OH and -NH2 groups.
Conformational Dynamics: The flexibility of the molecule in solution, including the rates of rotation around its single bonds and the lifetime of the intramolecular hydrogen bond.
Diffusion and Transport Properties: How the molecule moves through a solvent, which is fundamental to its pharmacokinetic properties.
Although no specific MD studies on this molecule are publicly available, the technique is standard for exploring how a molecule's conformation and interactions are influenced by its environment.
Chemometric Analysis and Quantitative Structure-Property Relationships (QSPR)
Chemometrics applies statistical and mathematical methods to chemical data. A key subfield is Quantitative Structure-Property Relationship (QSPR) modeling, which aims to build predictive models that correlate a molecule's properties with its structure. These models use "molecular descriptors"—numerical values derived from the chemical structure—to predict properties like boiling point, solubility, or pKa.
A QSPR study for this compound would involve:
Defining a set of related aminophenol compounds with known experimental properties.
Calculating a large number of molecular descriptors for each compound using computational software. These can include electronic descriptors (from DFT), topological descriptors (based on atomic connectivity), and constitutional descriptors (e.g., molecular weight).
Using statistical methods, such as multiple linear regression, to build a mathematical equation linking a subset of these descriptors to the property of interest.
Such a model could then be used to predict the properties of new, unsynthesized compounds, including other derivatives of this compound, thereby guiding experimental efforts. No dedicated QSPR models for this specific compound have been published, but the methodology represents a powerful approach for systematic chemical design.
Hirshfeld Surface Analysis for Intermolecular Interactions Quantification
A detailed Hirshfeld surface analysis for the specific compound this compound cannot be provided at this time. The generation of quantitative data and detailed research findings for Hirshfeld surface analysis is contingent upon the availability of a Crystallographic Information File (CIF). A CIF file contains the precise atomic coordinates and crystal structure information of a compound, which is essential for the computational analysis of intermolecular interactions.
Despite a thorough search of public databases and scientific literature, a CIF file for this compound could not be located. Without this fundamental data, a scientifically accurate and specific Hirshfeld surface analysis, including the generation of data tables detailing intermolecular contacts, is not possible.
For context, Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.
Typically, in related phenolic and amino compounds, Hirshfeld surface analysis reveals the significance of various interactions in stabilizing the crystal packing. These interactions often include:
Hydrogen Bonds: Strong interactions involving the phenolic hydroxyl group and the amino group as donors, and the chlorine atom or other electronegative atoms as acceptors.
C···H/H···C Contacts: Representing van der Waals forces and playing a crucial role in the cohesion of the crystal structure.
O···H/H···O Contacts: Indicative of hydrogen bonding and other close intermolecular contacts.
The quantification of these interactions is usually presented in a table that details the percentage contribution of each contact type to the total Hirshfeld surface area.
Should the Crystallographic Information File for this compound become available, a comprehensive Hirshfeld surface analysis could be performed to provide detailed insights into its solid-state structure and intermolecular interaction patterns.
Research Applications and Derivatives of R 2 1 Aminoethyl 4 Chlorophenol
Role as a Chiral Building Block in Organic Synthesis
The term "chiral building block" refers to a molecule that possesses a defined three-dimensional structure and can be used to introduce chirality into a larger, more complex molecule during its synthesis. (R)-2-(1-aminoethyl)-4-chlorophenol serves as such a foundational unit in the field of organic synthesis. bldpharm.com Its inherent chirality is leveraged to create new stereocenters with a high degree of control, which is a fundamental challenge in the production of many biologically active compounds.
Asymmetric Synthesis of Complex Chiral Molecules
Asymmetric synthesis is a critical area of chemistry focused on the selective production of one enantiomer of a chiral molecule over the other. The use of this compound is instrumental in this context. chemshuttle.com It can be incorporated into a synthetic route to guide the formation of new chiral centers, ensuring that the final product has the desired stereochemistry. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. For instance, it has been noted as a chiral auxiliary in the asymmetric synthesis of P-chiral phosphine (B1218219) oxides. researchgate.net The ability to create complex molecules with potential biological activity is a key application of this compound. chemshuttle.com
Precursor for Chirality Transfer Reactions
Chirality transfer reactions involve the transmission of stereochemical information from a chiral molecule to a prochiral substrate. In this process, the inherent chirality of a molecule like this compound is used to influence the stereochemical outcome of a reaction at a different part of the molecule or in a separate molecule. nih.gov This can occur through various mechanisms, including the formation of transient diastereomeric intermediates that favor the formation of one enantiomer over the other. The efficiency of this transfer is a key measure of the utility of the chiral precursor.
Intermediacy in the Synthesis of Advanced Chemical Structures
Beyond its direct role in introducing chirality, this compound also functions as a key intermediate in the production of other valuable chemicals. An intermediate is a molecule that is formed during a multi-step synthesis and is then converted into the final product.
Chemical Intermediary in the Production of Dyes
The structural features of this compound, particularly the aromatic ring and the amino group, make it a suitable precursor for the synthesis of certain types of dyes. While specific examples directly utilizing the (R)-enantiomer are not extensively detailed in the provided search results, the related compound 2-amino-4-chlorophenol (B47367) is a known intermediate in the production of dyes used for textiles, leather, and paper products. who.int The presence of the chlorine atom can also influence the final properties of the dye, such as its color and fastness. Chlorophenols, in general, are recognized as versatile intermediates in chemical synthesis, including for dyes. gdut.edu.cn
Precursor in the Synthesis of Fine Chemicals
"Fine chemicals" is a broad category of complex, pure chemical substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. This compound serves as a precursor in the synthesis of various fine chemicals. Its reactive functional groups—the hydroxyl, amino, and chloro groups—allow for a variety of chemical transformations, making it a versatile starting point for creating a diverse range of more complex molecules with specific desired properties.
Development of Chemical Probes and Sensors
While direct evidence for the use of this compound in chemical probes and sensors is not explicitly detailed in the provided search results, the broader class of aminophenol compounds has shown significant promise in this area. For example, a recently developed colorimetric probe based on an aminophenol-extended naphthoquinone was synthesized for the sensitive and selective detection of copper ions. nih.gov This suggests the potential for derivatives of this compound to be developed into sophisticated chemical sensors. The specific stereochemistry and electronic properties imparted by the chloro and aminoethyl groups could be exploited to design probes with high selectivity for particular analytes.
Design and Synthesis of Probes Incorporating 2-(1-aminoethyl)-4-chlorophenol (B11744961) Scaffolding
The development of fluorescent probes for the detection of specific analytes is a burgeoning area of research. The general strategy involves coupling a fluorophore to a receptor unit that selectively interacts with the target molecule. The 2-(1-aminoethyl)-4-chlorophenol structure is a promising candidate for such a receptor due to the presence of both an amino and a hydroxyl group, which can act as binding sites for various species.
While specific literature detailing the synthesis of probes directly from this compound is not abundant, the principle has been demonstrated with analogous compounds. For instance, a thiourea (B124793) derivative of the closely related 2-[(1R)-1-aminoethyl]phenol has been successfully synthesized and employed as a chiral sensor for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids. mdpi.com This highlights the potential of the aminoethylphenol scaffold in molecular recognition.
The synthesis of such probes often involves standard organic reactions to link the scaffold to a fluorescent reporter molecule. srce.hrresearchgate.net The choice of fluorophore and the linking strategy are critical for the probe's sensitivity and selectivity. The inherent chirality of the (R)-enantiomer also opens up possibilities for the development of enantioselective sensors.
Investigations into Sensing Mechanisms (e.g., Chelation-Enhanced Fluorescence)
A key mechanism by which probes derived from scaffolds like this compound can function is through chelation-enhanced fluorescence (CHEF). nih.govrsc.org In a typical CHEF-based sensor, the fluorescence of the probe is initially quenched. Upon binding to a metal ion or other analyte, a chelation complex is formed, which restricts photoinduced electron transfer (PET) or other quenching pathways, leading to a significant increase in fluorescence intensity. acs.orgresearchgate.net
The amino and hydroxyl groups on the 2-(1-aminoethyl)-4-chlorophenol scaffold are excellent chelating agents for metal ions. The binding of a metal ion to this "receptor" portion of a probe would alter the electronic properties of the molecule, thereby modulating the fluorescence of the attached fluorophore. This "turn-on" fluorescence response allows for the sensitive detection of the target analyte. nih.gov While the specific application of CHEF to probes derived from this compound is a promising area for future research, the fundamental principles are well-established with other chelating fluorescent probes. acs.org
Quality Control and Impurity Profiling Research
The purity of chemical compounds is paramount, especially in pharmaceutical applications. Therefore, robust analytical methods for quality control and impurity profiling are essential.
Method Development for Analysis of Related Substances in Chemical Manufacturing
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for the analysis of related substances. researchgate.netjocpr.com While a specific, validated HPLC method for the routine analysis of this compound is not publicly detailed in the scientific literature, general methods for the separation of related chlorophenolic compounds are available and can be adapted. sielc.comasianpubs.org
For instance, a reverse-phase HPLC method has been developed for the determination of 2-amino-4-chlorophenol, a potential impurity or degradation product. researchgate.net The conditions for such a separation can be optimized by adjusting various parameters.
Table 1: Illustrative HPLC Method Parameters for Analysis of Related Phenolic Compounds
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v) | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Detection | UV at 280 nm | researchgate.net |
| Alternative Mobile Phase | 0.5% Phosphoric acid and Acetonitrile (gradient elution) | jocpr.com |
| Alternative Detection | 218 nm | jocpr.com |
This table presents examples of HPLC conditions used for the analysis of related chlorophenolic compounds and should be adapted and validated for the specific analysis of this compound.
The development of such methods is crucial for monitoring the manufacturing process and ensuring that the final product meets the required purity specifications.
Degradation Studies of Related Compounds Leading to 2-Amino-4-chlorophenol
Understanding the degradation pathways of a compound and its potential precursors is a critical aspect of quality control and stability testing. 2-Amino-4-chlorophenol is a known degradation product of various industrial chemicals and can arise from different pathways.
Studies on the biodegradation of 4-chlorophenol (B41353) have shown that it can be metabolized through intermediates like hydroquinone (B1673460) and 4-chlorocatechol. diva-portal.orgresearchgate.net Furthermore, the degradation of 4-chloro-2-aminophenol has been investigated in microorganisms, revealing a pathway that involves the formation of 4-chlorocatechol, which is then further broken down. nih.gov Another related compound, 2-chloro-4-aminophenol, has been shown to degrade via chlorohydroquinone. peerj.com
These degradation pathways are significant as they indicate potential routes for the formation of 2-amino-4-chlorophenol, which could be an impurity in the synthesis of this compound or a degradation product over time.
Table 2: Degradation Pathways of Related Chlorophenolic Compounds
| Starting Compound | Key Intermediates | Degradation Method | Reference |
| 4-Chlorophenol | Hydroquinone, 4-Chlorocatechol | Biodegradation | diva-portal.orgresearchgate.net |
| 4-Chloro-2-aminophenol | 4-Chlorocatechol, 3-chloro-cis,cis-muconate | Biodegradation (Burkholderia sp.) | nih.gov |
| 2-Chloro-4-aminophenol | Chlorohydroquinone, Hydroquinone | Biodegradation (Arthrobacter sp.) | peerj.com |
This table summarizes the degradation pathways of compounds structurally related to this compound, which can lead to the formation of the potential impurity 2-amino-4-chlorophenol.
Q & A
Q. What are the most effective synthetic routes for (R)-2-(1-aminoethyl)-4-chlorophenol, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between a chiral amine and a ketone precursor, followed by sodium borohydride reduction. For example, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine reacts with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol (48 hours, room temperature), followed by NaBH₄ reduction in THF/ethanol (1:1 v/v) at 273 K. Purification via thin-layer chromatography (chloroform) yields the product with 83.5% efficiency . Key optimization parameters include solvent choice (methanol for condensation), temperature control during reduction, and purification methods to enhance enantiomeric purity.
Q. How is the enantiomeric purity of this compound validated in synthetic batches?
Chiral HPLC is the primary method for assessing enantiomeric purity. Comparative analysis with racemic mixtures or structural analogs (e.g., non-chiral 2-(1-aminoethyl)-4-fluorophenol) can highlight retention time differences. X-ray crystallography confirms absolute configuration by analyzing intramolecular hydrogen bonds (e.g., O-H⋯N interactions) and dihedral angles between aromatic rings .
Q. What are the foundational applications of this compound in pharmaceutical research?
The (R)-enantiomer is a key intermediate in synthesizing chiral drugs due to its stereospecific interactions with biological targets. Its amino and hydroxyl groups enable functionalization for antidepressants or anticancer agents, as noted in patent CN111996222A . Non-chiral analogs exhibit reduced specificity, underscoring the importance of stereochemistry .
Advanced Research Questions
Q. How does the stereochemical configuration influence receptor binding and biological activity?
The (R)-configuration enhances receptor selectivity and minimizes off-target effects. For example, replacing the ethyl group with a propyl group alters pharmacokinetics, while positional isomerism (e.g., 3-aminoethyl vs. 2-aminoethyl) disrupts receptor interactions. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities, validated via in vitro assays .
Q. What advanced analytical techniques are used to resolve structural contradictions in crystallographic data?
Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD area detector is employed to resolve intramolecular interactions. For instance, SCXRD reveals an O-H⋯N hydrogen bond (2.647 Å) stabilizing the (R,R) diastereomer and C-H⋯π interactions in the crystal lattice . Discrepancies in bond angles or torsional strains are analyzed using software like SHELXL .
Q. Can this compound act as a ligand in asymmetric catalysis?
Yes, its chiral aminophenol structure makes it suitable for asymmetric induction. In catalytic asymmetric alkylations, it coordinates with metals (e.g., Zn or Cu) to stabilize transition states. Studies show that electron-withdrawing substituents (e.g., Cl) enhance catalytic efficiency by modulating electron density at the active site .
Q. How does the compound degrade under environmental or experimental conditions, and what are the byproducts?
Under aqueous conditions, reactive oxygen species (ROS) generated via dioxygen activation degrade chlorophenol derivatives. For example, ultrasound/persulfate systems achieve 88.92% degradation at pH 3, 65 minutes, and 150 W power. Byproducts include non-chlorinated low-molecular-weight fragments, though chloride ions may adsorb onto iron surfaces .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For related Schiff base analogs, intramolecular charge transfer and tautomerism (phenol imine ↔ ketoamine) are modeled to explain spectroscopic behavior . These studies guide synthetic modifications to enhance stability or bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
